MTEP hydrochloride is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , ]. It plays a crucial role in scientific research, particularly in neuroscience, by facilitating investigations into the functions and therapeutic potential of the mGluR5 receptor.
Synthesis Analysis
An improved medium-scale synthesis of MTEP involves a palladium-catalyzed Sonogashira cross-coupling reaction between 4-iodo-2-methylthiazole and 3-ethynylpyridine. Subsequent treatment with hydrochloric acid yields MTEP hydrochloride [].
Molecular Structure Analysis
MTEP can exist in both protonated and deprotonated forms due to the presence of nitrogen atoms in the thiazole and pyridine rings. The second acid dissociation constant (pKa2), associated with the pyridine nitrogen, is 3.40 ± 0.01, while the first acid dissociation constant (pKa1), associated with the thiazole nitrogen, is estimated to be 0.2 []. This information suggests that MTEP is likely not protonated in its biologically active form [].
Mechanism of Action
MTEP hydrochloride exerts its effects by selectively binding to and antagonizing mGluR5 receptors [, , , ]. This action prevents the binding of glutamate, the natural ligand, thereby inhibiting downstream signaling cascades associated with mGluR5 activation.
Physical and Chemical Properties Analysis
MTEP hydrochloride exists as a solid and exhibits good solubility in water []. While the free base form of MTEP displays weak polarity and aggregates through non-classical C-H…N hydrogen bonds, a strong ionic N-H(+)…Cl(-) hydrogen bond dominates the crystal packing in MTEP hydrochloride [].
Applications
Parkinson's Disease: Studies demonstrate the potential of MTEP hydrochloride in reducing L-DOPA-induced dyskinesia (LID), a common motor complication in Parkinson's disease treatment [, ]. MTEP hydrochloride effectively attenuated LID in rodent and primate models without adversely impacting motor function [, ]. It also mitigated molecular changes associated with LID, including the upregulation of prodynorphin mRNA in the striatum [].
Epilepsy: Research investigating the role of mGluR5 in epilepsy employed MTEP hydrochloride in a rat model of epilepsy []. While MTEP hydrochloride exhibited neuroprotective effects, it did not prevent seizure development or alleviate behavioral comorbidities associated with epilepsy in this model [].
Related Compounds
EMQMCM
Compound Description: (3-Ethyl-2-methyl-quinolin-6-yl)-(4-methoxy-cyclohexyl)-methanone methane sulfonate (EMQMCM) is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). Like MTEP hydrochloride, EMQMCM is investigated for its potential in attenuating L-DOPA-induced dyskinesia (LID) in Parkinson's disease. Studies have shown that EMQMCM can attenuate L-DOPA-induced activation of striatal nuclear signaling, but it may also negatively impact motor performance. []
Relevance: EMQMCM is considered structurally related to MTEP hydrochloride due to their shared target: both compounds act as antagonists for metabotropic glutamate receptors. Although their structures differ, their activity within the same receptor family highlights a shared pharmacological space and potential for overlapping therapeutic applications. []
LY379268
Compound Description: 1R,4R,5S,6R-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268) is an agonist of group II metabotropic glutamate receptors (mGluR). In contrast to MTEP hydrochloride's antagonistic action on mGluR5, LY379268 activates a different subtype within the same receptor family. It was investigated alongside MTEP hydrochloride for its potential in managing LID, but it showed negative effects on L-DOPA-induced motor improvement. []
Relevance: Despite having opposing effects (antagonist vs. agonist), LY379268's classification as a group II mGluR ligand makes it structurally relevant to MTEP hydrochloride, an mGluR5 antagonist. Both compounds target the same receptor family, highlighting the importance of subtype specificity in achieving desired therapeutic outcomes. []
Ro631908 and Ro256981
Compound Description: Ro631908 (1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride) and Ro256981 ((±)-(R,S)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)1-piperidine propanol) are both selective antagonists for the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B). While MTEP hydrochloride targets mGluR5, these compounds act on a different glutamate receptor subtype, NMDA receptors. Despite demonstrating antiakinetic effects, they were not successful in reducing dyskinesia in studies. []
Relevance: Although structurally different from MTEP hydrochloride, Ro631908 and Ro256981 share a relevant connection due to their shared involvement in glutamate neurotransmission. Both NMDA and mGluR receptors play crucial roles in regulating glutamatergic signaling, making these compounds relevant for understanding broader approaches to modulating glutamate activity. []
Isradipine
Compound Description: 4-(4-Benzofurazanyl)-1,-4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester (isradipine) is an L-type calcium channel antagonist. Unlike MTEP hydrochloride, which directly targets mGluR5, isradipine influences neuronal activity by blocking calcium influx through L-type channels. It was studied in conjunction with MTEP hydrochloride for its potential effects on LID, but it did not show significant benefits. []
Relevance: While structurally dissimilar to MTEP hydrochloride, isradipine's inclusion in the research highlights an important aspect of neuronal signaling: the interplay between glutamate receptors and calcium channels. Glutamate receptor activation can influence calcium influx, and targeting calcium channels can indirectly modulate neuronal excitability affected by glutamate. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective mGluR5 antagonist. Acts as a negative allosteric modulator at mGluR5. Shows 5-fold more potent anxiolytic effects than MPEP. Shows antidepressant and neuroprotective effects in vivo. Orally active. Blood-brain barrier permeable. Potent and highly selective mGluR5 antagonist; High Quality Biochemicals for Research Uses
MRZ-99030, also known as EG-030, is an Aβ aggregation modulator potentially for the
treatment of glaucoma. MRZ-99030 is a dipeptide that modulates Aβ1-42 aggregation by triggering a non-amyloidogenic aggregation pathway, thereby reducing the amount of intermediate toxic soluble oligomeric Aβ species.
MS-0022 is a SMO antagonist. MS-0022 showed effective Hh signaling pathway inhibition at the level of SMO in the low nM range, and Hh pathway inhibition downstream of Suppressor of fused (SUFU) in the low µM range. MS-0022 reduced growth in the tumor cell lines PANC-1, SUIT-2, PC-3 and FEMX in vitro. MS-0022 is a treatment led to a transient delay of tumor growth that correlated with a reduction of stromal Gli1 levels in SUIT-2 xenografts in vivo.
MS0124 is a Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. MS0124 was 34-fold more selective for GLP (IC50 =
13 ± 4 nM) over G9a (IC50 = 440 ± 63 nM). G9a-like protein (GLP) and G9a are highly homologous protein lysine methyltransferases (PKMTs) sharing approximately 80% sequence identity in their catalytic domains. GLP and G9a form a heterodimer complex and catalyze mono- and dimethylation of histone H3 lysine 9 and nonhistone substrates
MS012 is a Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. MS012 exhibited stronger binding affinity to GLP (Kd = 46 ± 15 nM) than G9a (Kd = 610 ± 68 nM). MS012 was 13-fold selective for GLP over G9a. G9a-like protein (GLP) and G9a are highly homologous protein lysine methyltransferases (PKMTs) sharing approximately 80% sequence identity in their catalytic domains. GLP and G9a form a heterodimer complex and catalyze mono- and dimethylation of histone H3 lysine 9 and nonhistone substrates.